5-Fluoro-2-iodotoluene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

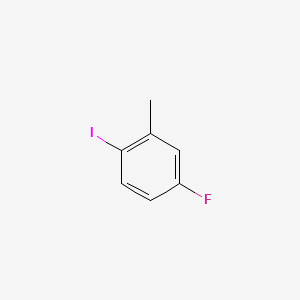

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1-iodo-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FI/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBMDRDQJLUMMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50951179 | |

| Record name | 4-Fluoro-1-iodo-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66256-28-8 | |

| Record name | 4-Fluoro-1-iodo-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66256-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-1-iodo-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2-iodotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-2-iodotoluene (CAS No. 66256-28-8), a key halogenated aromatic compound utilized in organic synthesis and pharmaceutical development. This document details its chemical and physical properties, safety information, and its significant role as a versatile building block in the synthesis of complex molecules. Particular emphasis is placed on its applications in medicinal chemistry, supported by a logical workflow for its utilization in synthetic protocols.

Introduction

This compound is a substituted aromatic compound featuring both fluorine and iodine atoms on a toluene backbone.[1] This unique substitution pattern makes it a valuable intermediate in a variety of chemical transformations, particularly in the construction of carbon-carbon and carbon-heteroatom bonds. The presence of the fluorine atom can significantly influence the electronic properties, metabolic stability, and binding affinity of target molecules, a feature of great interest in drug discovery. The iodine atom serves as a versatile handle for numerous cross-coupling reactions, making this compound a sought-after precursor for novel pharmaceutical agents and advanced materials.[2]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 66256-28-8 | [3][4][5][6][7] |

| Molecular Formula | C₇H₆FI | [8][9] |

| Molecular Weight | 236.03 g/mol | [9] |

| Appearance | Colorless to yellow liquid or solid | [10] |

| Density | 1.788 ± 0.06 g/cm³ | [10] |

| Boiling Point | 206.8 ± 20.0 °C at 760 Torr | [10] |

| Flash Point | 82.1 ± 5.9 °C | [10] |

| Refractive Index | 1.58 | [10] |

| Storage | Store in a cool, dry, dark place in a tightly sealed container. Store away from oxidizing agents. | [10][11] |

Safety and Handling

This compound is classified as an irritant.[5][10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Hazard Statements:

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/protective clothing/eye protection/face protection.

Role in Organic Synthesis and Drug Discovery

The strategic placement of both a fluorine and an iodine atom on the toluene ring makes this compound a highly versatile reagent in organic synthesis, particularly for the development of pharmaceutical compounds.

Key Synthetic Applications

The iodine atom in this compound serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular scaffolds. Notable applications include:

-

Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids.

-

Heck Coupling: For the formation of carbon-carbon bonds with alkenes.

-

Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.

-

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.

The fluorine atom can enhance the metabolic stability and binding affinity of the final compound, making it a desirable feature in many drug candidates.[12] The presence of fluorine is a common motif in a significant percentage of commercially available pharmaceuticals.[13]

Logical Workflow for Synthetic Utilization

The following diagram illustrates a typical workflow for the utilization of this compound in a synthetic research and development setting.

Caption: A logical workflow for utilizing this compound in drug discovery.

Experimental Protocols

Illustrative Synthetic Pathway:

Caption: A plausible synthetic pathway for this compound.

Disclaimer: This is a generalized protocol and requires optimization for specific laboratory conditions. All chemical reactions should be performed by trained professionals with appropriate safety precautions.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of fluorine and iodine substituents provides chemists with a powerful tool for the construction of complex and novel molecules with potential therapeutic applications. The strategic use of this intermediate in cross-coupling reactions allows for the efficient diversification of molecular scaffolds, facilitating the exploration of structure-activity relationships in drug discovery programs. As the demand for sophisticated and effective pharmaceuticals continues to grow, the importance of key intermediates like this compound in the synthetic chemist's toolbox is undeniable.

References

- 1. 66256-28-8(this compound) | Kuujia.com [kuujia.com]

- 2. nbinno.com [nbinno.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. bjoka-vip.com [bjoka-vip.com]

- 5. 66256-28-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. 66256-28-8 | this compound - Fluoropharm [fluoropharm.com]

- 7. This compound | 66256-28-8 [chemicalbook.com]

- 8. pschemicals.com [pschemicals.com]

- 9. àºàºµàº this compound (CAS# 66256-28-8) àºàº¹à»àºàº°àº¥àº´àºà»àº¥àº°àº¥àº²àºàºàº·à»? Xinchem [lo.xinchem.com]

- 10. Sìona this compoundï¼CAS# 66256-28-8) Dèanadair agus Solaraiche | Xinchem [gd.xinchem.com]

- 11. Customized this compound Cas No.66256-28-8 Manufacturers, Suppliers - Good Price - ALLGREEN [m.allgreenchems.com]

- 12. nbinno.com [nbinno.com]

- 13. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2-iodotoluene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, safety information, and synthetic applications of 5-Fluoro-2-iodotoluene (CAS No. 66256-28-8). This halogenated aromatic compound serves as a valuable building block in medicinal chemistry and materials science, making a thorough understanding of its characteristics essential for its effective application.

Core Physicochemical Properties

This compound is a substituted benzene derivative containing fluorine, iodine, and a methyl group. These substitutions significantly influence its reactivity and physical properties. The key quantitative data are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆FI | [1][2] |

| Molecular Weight | 236.02 g/mol | [1][2] |

| Boiling Point | 138-139 °C | [3] |

| Appearance | Colorless to almost colorless clear liquid* | [4] |

| CAS Number | 66256-28-8 | [3][5] |

*Note: Appearance data is for the related isomer 2-Fluoro-5-iodotoluene, and is presumed to be similar for this compound.

| Chemical Identifiers | Value | Source(s) |

| IUPAC Name | 4-fluoro-1-iodo-2-methylbenzene | [1] |

| SMILES | CC1=C(C=CC(=C1)F)I | [1] |

| InChI | InChI=1S/C7H6FI/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 | [1] |

| InChIKey | VWBMDRDQJLUMMS-UHFFFAOYSA-N | [1] |

Reactivity and Applications

As a halogenated aromatic compound, this compound is a versatile intermediate in organic synthesis. The presence of both iodo and fluoro groups allows for selective functionalization. The iodine atom can readily participate in various cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

Key application areas include:

-

Pharmaceutical Development : It serves as a crucial building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[4] The fluorine atom is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and lipophilicity.[6][7]

-

Agrochemical Synthesis : Similar to its role in pharmaceuticals, it is used to create new pesticides and herbicides with specific biological activities.[4]

-

Materials Science : The unique electronic properties conferred by the halogen substituents make it a valuable precursor for advanced materials, including polymers and conductive films.[4]

The diagram below illustrates the central role of this compound as a versatile building block in synthetic chemistry.

Experimental Protocols: Purification

While specific synthesis protocols for this compound are proprietary or context-dependent, a general workflow for its purification from a crude reaction mixture can be outlined. The primary techniques involve removing unreacted starting materials, catalysts, and byproducts. The choice between methods like column chromatography and distillation depends on the scale and nature of impurities.[8]

General Purification Workflow:

-

Work-up : The crude reaction mixture is typically quenched and extracted with an appropriate organic solvent. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtered.

-

Solvent Removal : The solvent is removed under reduced pressure using a rotary evaporator.

-

Purification :

-

Column Chromatography : For small to medium scales, the crude oil is purified by flash column chromatography on silica gel, using a non-polar eluent system such as a hexane/ethyl acetate gradient.[8] Fractions are collected and analyzed by Thin-Layer Chromatography (TLC).

-

Distillation : For larger scales, purification can be achieved by vacuum distillation, taking advantage of the compound's boiling point.

-

-

Final Product Isolation : Fractions containing the pure product are combined, and the solvent is evaporated to yield purified this compound.

-

Analysis : The purity and identity of the final compound are confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.[2][9]

The following diagram visualizes a standard purification and analysis workflow.

Safety and Handling

This compound is classified as an irritant.[3] Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling. All work should be conducted in a well-ventilated fume hood.

| GHS Hazard Information | |

| Pictogram | Warning |

| Hazard Statements | H315: Causes skin irritation.[1][3] H319: Causes serious eye irritation.[1][3] H335: May cause respiratory irritation.[1][3] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501.[1] |

References

- 1. 4-Fluoro-1-iodo-2-methylbenzene | C7H6FI | CID 2774525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Fluoro-5-iodotoluene | C7H6FI | CID 521178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 66256-28-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 66256-28-8 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. benchchem.com [benchchem.com]

- 9. 2-Fluoro-5-iodotoluene [webbook.nist.gov]

Spectroscopic Analysis of 5-Fluoro-2-iodotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the spectral data for 5-Fluoro-2-iodotoluene (CAS No: 66256-28-8). Due to the limited availability of public experimental spectral data for this specific compound, this document presents a combination of predicted Nuclear Magnetic Resonance (NMR) data for this compound and available experimental Infrared (IR) and Mass Spectrometry (MS) data for its isomer, 2-Fluoro-5-iodotoluene (CAS No: 452-68-6). This compilation serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, offering insights into the structural characterization of this halogenated aromatic compound.

Predicted Nuclear Magnetic Resonance (NMR) Spectral Data for this compound

Disclaimer: The following NMR data are predicted by computational models and are intended for estimation purposes. Actual experimental values may vary.

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 7.65 | dd | 8.5, 5.5 | H-6 |

| 7.05 | dd | 8.5, 2.5 | H-4 |

| 6.85 | td | 8.5, 2.5 | H-3 |

| 2.45 | s | - | -CH₃ |

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 162.5 (d, ¹JCF = 245 Hz) | C-5 |

| 141.0 (d, ³JCF = 8 Hz) | C-1 |

| 138.0 (d, ³JCF = 6 Hz) | C-3 |

| 125.0 (d, ⁴JCF = 3 Hz) | C-4 |

| 115.0 (d, ²JCF = 22 Hz) | C-6 |

| 92.0 (d, ²JCF = 3 Hz) | C-2 |

| 20.0 | -CH₃ |

Experimental Spectral Data for 2-Fluoro-5-iodotoluene (Isomer)

The following sections detail the available experimental spectral data for the isomer 2-Fluoro-5-iodotoluene.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1580-1450 | Strong | C=C stretch (aromatic) |

| 1250-1200 | Strong | C-F stretch |

| 850-750 | Strong | C-H bend (out-of-plane) |

| 700-600 | Medium | C-I stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 236 | 100 | [M]⁺ |

| 109 | 85 | [M - I]⁺ |

| 83 | 40 | [C₆H₄F]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid, a KBr pellet would be prepared by grinding the sample with KBr powder and pressing the mixture into a translucent disk. The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the ion source, where it is bombarded with a high-energy electron beam. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the acquisition and interpretation of spectral data for a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Synthesis and Structural Analysis of 5-Fluoro-2-iodotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural analysis of 5-Fluoro-2-iodotoluene, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway via the Sandmeyer reaction, including a step-by-step experimental protocol. Furthermore, it presents a thorough structural analysis of the compound, supported by spectroscopic data.

Synthesis of this compound

The primary synthetic route to this compound involves a two-step process starting from the commercially available 4-Fluoro-2-nitrotoluene. The first step is the reduction of the nitro group to form the precursor, 5-Fluoro-2-methylaniline. This is followed by a Sandmeyer reaction, which involves the diazotization of the aniline and subsequent iodination.

Experimental Protocols

Step 1: Synthesis of 5-Fluoro-2-methylaniline

A common method for the synthesis of 5-Fluoro-2-methylaniline is the reduction of 4-Fluoro-2-nitrotoluene.

-

Materials:

-

4-Fluoro-2-nitrotoluene

-

Iron powder

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ethyl acetate (EtOAc)

-

n-hexane

-

-

Procedure:

-

Dissolve 4-Fluoro-1-methyl-2-nitrobenzene (e.g., 2.50 g, 16 mmol) in ethanol (50 mL).

-

To this solution, add iron powder (e.g., 4.50 g, 81 mmol) and a small amount of HCl (e.g., 0.25 mL) at 0 °C.

-

Reflux the reaction mixture for 12 hours.

-

After completion of the reaction, basify the filtrate with a sodium bicarbonate solution.

-

Wash the organic layer with water followed by a brine solution.

-

Dry the organic layer over anhydrous Na2SO4 and concentrate it under reduced pressure to obtain the crude compound.

-

Purify the residue by column chromatography (n-hexane/EtOAc 1:1) to yield 5-Fluoro-2-methylaniline.[1]

-

Step 2: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for converting aryl amines into aryl halides.[2][3][4] In this step, 5-Fluoro-2-methylaniline is converted to this compound.

-

Materials:

-

5-Fluoro-2-methylaniline

-

Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Ice

-

Diethyl ether

-

-

Procedure:

-

Diazotization:

-

Prepare a solution of 5-Fluoro-2-methylaniline in a suitable acid (e.g., HCl or H₂SO₄) and cool it to 0-5 °C in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution while maintaining the temperature below 5 °C.

-

Stir the mixture for a short period after the addition is complete to ensure full formation of the diazonium salt.

-

-

Iodination:

-

In a separate flask, prepare a solution of potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Nitrogen gas evolution should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for a specified time to ensure the completion of the reaction.

-

-

Work-up:

-

Extract the reaction mixture with an organic solvent such as diethyl ether.

-

Wash the organic layer with a sodium thiosulfate solution to remove any excess iodine, followed by water and brine.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

-

Purification:

-

The crude product can be further purified by techniques such as vacuum distillation or column chromatography to obtain the final product of high purity.

-

-

Synthesis Workflow

References

The Synthetic Workhorse: A Technical Guide to the Reactivity and Stability of 5-Fluoro-2-iodotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Fluoro-2-iodotoluene is a key halogenated aromatic intermediate prized for its utility in constructing complex organic molecules. Its strategic placement of fluoro, iodo, and methyl groups offers a versatile platform for derivatization, particularly in the synthesis of pharmaceuticals and advanced materials. The carbon-iodine bond serves as a highly reactive site for palladium-catalyzed cross-coupling reactions, while the fluorine atom modulates the electronic properties and metabolic stability of target compounds. This technical guide provides an in-depth analysis of the reactivity, stability, and key synthetic applications of this compound, complete with representative experimental protocols and mechanistic diagrams to support research and development endeavors.

Physicochemical Properties and Stability

This compound is a colorless to pale yellow liquid under standard conditions. Its stability is robust under normal storage, but care must be taken to avoid exposure to heat and ignition sources. For long-term storage, it is recommended to keep the container tightly closed in a dry, cool, and well-ventilated place.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 66256-28-8 / 28490-56-4 | [2][3] |

| Molecular Formula | C₇H₆FI | [3] |

| Molecular Weight | 236.03 g/mol | [3] |

| Appearance | Colorless to almost colorless clear liquid | - |

| Boiling Point | 206 - 208 °C / 402.8 - 406.4 °F | - |

| Flash Point | 87 °C / 188.6 °F | - |

| Density | ~1.773 g/mL at 25 °C | [4] |

Reactivity and Key Synthetic Applications

The reactivity of this compound is dominated by the carbon-iodine bond, which is significantly more labile than the C-F or C-H bonds on the aromatic ring, making it an excellent substrate for transition metal-catalyzed cross-coupling reactions. The iodine atom acts as a superb leaving group, particularly in palladium-catalyzed processes. The electron-withdrawing nature of the fluorine atom can influence the rate and regioselectivity of these reactions.

This compound is a cornerstone building block for introducing a fluorinated toluene moiety into larger molecules, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[5] this compound readily participates in this reaction, allowing for the synthesis of complex biaryl structures. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[6][7] This reaction is invaluable for synthesizing arylalkynes and conjugated enynes. The process typically employs a dual-catalyst system of palladium and a copper(I) salt in the presence of an amine base.[6] this compound serves as an ideal aryl halide partner in this transformation.

Buchwald-Hartwig Amination

For the synthesis of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a premier method.[8] This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine in the presence of a strong base.[1] It has largely replaced harsher classical methods for synthesizing aryl amines. The reaction mechanism involves an oxidative addition, formation of a palladium-amido complex, and subsequent reductive elimination to yield the C-N coupled product.[8]

Experimental Protocols

The following are generalized procedures for palladium-catalyzed cross-coupling reactions. Researchers should adapt these protocols based on the specific reactivity of their substrates and optimize conditions as necessary. Standard Schlenk techniques and the use of dry, degassed solvents are crucial for success.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Iodide[11]

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl iodide (e.g., this compound, 1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, an additional ligand (e.g., JohnPhos, 4-10 mol%).

-

Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, or toluene) via syringe.

-

Reaction: Heat the mixture to the target temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress using TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 3.2: General Procedure for Sonogashira Coupling of an Aryl Iodide[12]

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (e.g., this compound, 1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).

-

Solvent and Base: Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2.0 equiv).

-

Alkyne Addition: Stir the mixture at room temperature for 10 minutes, then add the terminal alkyne (1.2 equiv) dropwise.

-

Reaction: Heat the mixture to the desired temperature (typically 50-70 °C) and monitor the reaction's progress.

-

Workup: After cooling to room temperature, filter the mixture through a pad of celite to remove the catalyst, washing the pad with a small amount of the solvent. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting residue by column chromatography to yield the desired arylalkyne.

Protocol 3.3: General Procedure for Buchwald-Hartwig Amination of an Aryl Halide[13]

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried flask with the palladium precatalyst (1-3 mol%), a phosphine ligand (e.g., XPhos, 2-6 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv).

-

Solvent and Substrates: Add anhydrous, degassed toluene. Stir for 5 minutes at room temperature. Then, add the aryl halide (e.g., this compound, 1.0 equiv) and the amine (1.2-1.5 equiv).

-

Reaction: Seal the flask and heat the mixture (typically at reflux) for the required time (2-24 hours), monitoring by GC or LC-MS.

-

Workup: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to afford the N-aryl amine.

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a well-ventilated area or fume hood.

Table 2: Hazard and Precautionary Information

| Category | GHS Information | Reference(s) |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | - |

| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up. | - |

Always consult the latest Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound stands out as a highly valuable and reactive intermediate for organic synthesis. Its stability under standard conditions, coupled with the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for chemists. A thorough understanding of its properties and the application of robust, well-defined protocols for Suzuki, Sonogashira, and Buchwald-Hartwig reactions are essential for leveraging its full synthetic potential in the development of novel pharmaceuticals and materials.

References

- 1. jk-sci.com [jk-sci.com]

- 2. This compound | 66256-28-8 [chemicalbook.com]

- 3. 2-Fluoro-5-iodotoluene | C7H6FI | CID 521178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Fluoro-3-iodotoluene 97 491862-84-1 [sigmaaldrich.com]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Navigating the Procurement and Application of 5-Fluoro-2-iodotoluene: A Technical Guide

For researchers, scientists, and professionals in drug development, the precise selection and application of chemical reagents are foundational to successful outcomes. This in-depth technical guide focuses on 5-Fluoro-2-iodotoluene, a key building block in organic synthesis, providing critical information on its commercial availability, purity standards, and practical workflows for its integration into research and development.

Commercial Availability and Purity

This compound is commercially available from a range of suppliers, catering to various research and manufacturing scales. Purity levels are typically high, with most vendors offering grades of 98% or greater. It is crucial for researchers to verify the CAS number for this compound, which is 66256-28-8 or 28490-56-4 . Another isomer, 2-Fluoro-5-iodotoluene, has the CAS number 452-68-6. Careful verification of the chemical structure and associated CAS number is imperative to ensure the procurement of the correct reagent.

Below is a summary of representative commercial suppliers and their typical product specifications. Please note that availability and pricing are subject to change and should be confirmed directly with the suppliers.

| Supplier | CAS Number | Purity | Available Quantities |

| Meryer (Shanghai) Chemical Technology Co., Ltd. | 28490-56-4 | 98% | 50g, Bulk |

| ChemicalBook | 66256-28-8 | 98% - 99%+ (HPLC) | Varies by supplier |

| Apollo Scientific | 66256-28-8 | Not specified | 25g, 100g, 500g, 2.5kg |

| Tokyo Chemical Industry (TCI) | 452-68-6 (for 2-Fluoro-5-iodotoluene) | >98.0% (GC) | Varies |

| Chem-Impex | 452-68-6 (for 2-Fluoro-5-iodotoluene) | ≥ 98% (GC) | 5g, 25g |

Experimental Protocols: Purity Determination

While specific, detailed experimental protocols for the purity determination of this compound are often proprietary to the supplier, standard analytical techniques are employed. Researchers can independently verify the purity of the procured material using the following generalized methodologies:

Gas Chromatography (GC)

-

Objective: To determine the percentage purity of this compound and identify any volatile impurities.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Injector and Detector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/minute.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Sample Preparation: Prepare a dilute solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.

-

Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the purity of this compound and detect non-volatile impurities.

-

Instrumentation: An HPLC system with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/minute.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase.

-

Analysis: Inject the sample and analyze the resulting chromatogram. Purity is determined by the area percentage of the principal peak.

Logical Workflow for Procurement and Utilization

The following diagram illustrates a logical workflow for researchers from the initial identification of the need for this compound to its final application in a synthesis.

This structured approach ensures that the procured this compound meets the stringent quality requirements for reproducible and reliable results in research and drug development. By carefully selecting suppliers and independently verifying the purity of the chemical, researchers can proceed with confidence in their synthetic endeavors.

5-Fluoro-2-iodotoluene: A Technical Guide to Safe Handling, Storage, and Emergency Procedures

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety protocols, handling procedures, and storage requirements for 5-Fluoro-2-iodotoluene (CAS No: 28490-56-4, 66256-28-8). The information herein is intended to equip laboratory personnel with the knowledge necessary to mitigate risks and ensure safety when working with this compound.

Chemical Identification and Properties

This compound is a halogenated aromatic compound used as a building block in organic synthesis, particularly within pharmaceutical and agrochemical research. Its physical and chemical properties are crucial for understanding its behavior and potential hazards.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆FI | [1] |

| Molecular Weight | 236.03 g/mol | [1] |

| Physical State | Liquid | [1] |

| Boiling Point | 206.8 ± 20.0 °C (at 760 Torr) | [1] |

| Density | 1.788 ± 0.06 g/cm³ (at 20°C) | [1] |

| Flash Point | 82.1 ± 5.9 °C | [1] |

| CAS Numbers | 28490-56-4, 66256-28-8 | [1][2][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. Understanding its specific hazards is fundamental to safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for this.

Table 2: GHS Hazard Classification

| Classification | Code | Description | Pictogram | Signal Word |

| Skin Irritation | H315 | Causes skin irritation | GHS07 | Warning |

| Eye Irritation | H319 | Causes serious eye irritation | GHS07 | Warning |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation | GHS07 | Warning |

Source:[1]

Safety and Handling Protocols

Adherence to strict safety protocols is mandatory to minimize exposure and prevent accidents. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE), often referred to as the hierarchy of controls.

Hierarchy of Controls

The most effective safety measures involve eliminating or substituting the hazard, followed by engineering controls, administrative controls, and finally, PPE.

Caption: Hierarchy of controls for managing chemical risk.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.[2]

-

Eye/Face Protection : Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[2]

-

Skin Protection : Chemical-resistant gloves (e.g., nitrile) must be inspected before use.[2] A flame-resistant lab coat or impervious clothing should be worn to prevent skin contact.[2]

-

Respiratory Protection : Use only in a well-ventilated area, such as a chemical fume hood.[2] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[2]

General Handling Procedures

-

Work in a well-ventilated place, preferably a certified chemical fume hood.[2]

-

Avoid contact with skin and eyes.[2]

-

Avoid breathing mists or vapors.[2]

-

Take off contaminated clothing and wash it before reuse.[2]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[2]

-

Ensure eyewash stations and safety showers are readily accessible.[4]

References

5-Fluoro-2-iodotoluene: A Strategic Building Block in Modern Medicinal Chemistry

Introduction

5-Fluoro-2-iodotoluene is a halogenated aromatic compound that has emerged as a valuable and versatile building block for researchers, scientists, and professionals in drug development. Its structure, featuring a toluene core functionalized with a fluorine atom at the 5-position and an iodine atom at the 2-position, offers a unique combination of properties that are highly advantageous in the synthesis of complex organic molecules. The strategic placement of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[1][2] Simultaneously, the iodo group serves as a highly effective synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions to construct key carbon-carbon and carbon-nitrogen bonds.[2] This guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, complete with detailed experimental protocols and data to facilitate its use in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 66256-28-8 | [3] |

| Molecular Formula | C₇H₆FI | [3] |

| Molecular Weight | 236.03 g/mol | [4] |

| MDL Number | MFCD00039397 | [3] |

| Appearance | Liquid | [5] |

| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [3] |

Synthesis of this compound

While direct, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, a plausible and common route involves a Sandmeyer-type reaction starting from the corresponding aniline, 5-Fluoro-2-methylaniline. This aniline is commercially available or can be synthesized from precursors like 4-fluoro-2-nitrotoluene.[6]

The general workflow for the synthesis via diazotization is as follows:

Caption: Proposed synthetic workflow for this compound.

Key Cross-Coupling Reactions and Protocols

The reactivity of the iodine atom in this compound makes it an ideal substrate for several cornerstone reactions in medicinal chemistry. These palladium-catalyzed cross-coupling reactions allow for the modular and efficient assembly of complex molecular scaffolds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. It is widely used to synthesize biaryl and styrenyl motifs, which are prevalent in kinase inhibitors and other classes of pharmaceuticals.

The following is a representative protocol adapted for the Suzuki coupling of an aryl iodide.[4][7][8]

-

Reaction Setup: To an oven-dried reaction vessel, add the aryl iodide (e.g., this compound, 1.0 mmol), the arylboronic acid (1.2 mmol), and a base (e.g., K₃PO₄, 2.0 mmol).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and a suitable ligand (e.g., XPhos, 2-4 mol%).

-

Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, 4:1 ratio, 5 mL) via syringe.

-

Reaction: Heat the mixture to the desired temperature (typically 75-100 °C) with vigorous stirring.

-

Monitoring and Work-up: Monitor the reaction's progress by TLC or LC-MS. Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Nitrobromobenzene | Phenylboronic acid | Pd(OAc)₂ (1) | K₃PO₄·7H₂O | Toluene | 75 | 0.08 | 99 |

| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (0.5) | K₃PO₄·7H₂O | Ethylene Glycol | RT | 0.33 | 95 |

| 4-Chloroanisole | 2,5-Difluorophenylboronic acid | XPhosPd G2 (2) | K₃PO₄ (aq) | THF | RT | 0.5 | 93 |

Note: Data is adapted from similar reactions to illustrate typical conditions and outcomes.[4][8]

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, producing substituted alkynes. This reaction is invaluable for creating rigid scaffolds and linkers found in many bioactive molecules, including HIV protease inhibitors and antifungal agents.[9][10]

The following protocol is based on established procedures for the Sonogashira coupling of iodoarenes.[9][11][12][13]

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (e.g., this compound, 1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-5 mol%).

-

Solvent and Base: Add an anhydrous solvent (e.g., THF or toluene, 5 mL) and a suitable amine base (e.g., triethylamine, 2.0 mmol).

-

Reagent Addition: Stir the mixture at room temperature for 10 minutes, then add the terminal alkyne (1.2 mmol) dropwise.

-

Reaction: Heat the mixture to the desired temperature (typically 50-80 °C) and stir until the starting material is consumed, as monitored by TLC or GC.

-

Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash with water or a saturated aqueous solution of NH₄Cl. Dry the organic layer and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography.

| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Iodotoluene | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | - | Et₃N | [TBP][4EtOV] | 55 | 3 | 96 |

| 4-Iodotoluene | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | - | Et₃N | [TBP][4EtOV] | 55 | 3 | 95 |

| Iodobenzene | Phenylacetylene | Pd/CuFe₂O₄ (3) | (in catalyst) | K₂CO₃ | Ethanol | 70 | 3 | 90 |

Note: Data is adapted from similar reactions to illustrate typical conditions and outcomes.[11][12]

Caption: General experimental workflow for Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds by coupling amines with aryl halides.[14] This transformation has revolutionized the synthesis of anilines and their derivatives, which are critical components of countless pharmaceuticals.[14][15]

The following is a general procedure for the Buchwald-Hartwig amination of an aryl iodide.[14][16][17][18]

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol).

-

Reagent Addition: Add the aryl iodide (e.g., this compound, 1.0 mmol) and the amine (1.2 mmol).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 3-5 mL) via syringe.

-

Reaction: Seal the tube and heat the reaction mixture with stirring to the specified temperature (typically 80-110 °C) for 2-24 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Iodobenzene | Aniline | Pd-Co NPs (0.05) | - | K₂CO₃ | Water | 50 | 0.5 | 98 |

| 4-Iodoanisole | Aniline | Pd(OAc)₂ (10) | BINAP (15) | Cs₂CO₃ | Toluene | 100 | 18 | 41 |

Note: Data is adapted from similar reactions to illustrate typical conditions and outcomes.[18]

Caption: General experimental workflow for Buchwald-Hartwig amination.

Application in Drug Discovery: Targeting Protein Kinases

The scaffolds synthesized using this compound are integral to the design of inhibitors for protein kinases, a critical class of enzymes involved in cell signaling.[19] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The introduction of a fluorine atom can improve metabolic stability and cell permeability, crucial properties for effective kinase inhibitors.[20]

For instance, fluorinated biaryl compounds, readily synthesized via Suzuki coupling, are common cores for Type-II kinase inhibitors. These inhibitors bind to the inactive (DFG-out) conformation of the kinase, often exhibiting greater selectivity than ATP-competitive Type-I inhibitors.[21]

Tropomyosin receptor kinases (TrkA, TrkB, TrkC) are drivers of various cancers when they are part of a gene fusion.[21] Small molecule inhibitors have been developed to block the ATP-binding site of these kinases, thereby inhibiting downstream signaling pathways responsible for cell proliferation and survival, such as the MAPK/ERK pathway. A fluorinated quinazoline-based inhibitor has been developed as a pan-Trk inhibitor, demonstrating the utility of fluorination in this therapeutic area.[21]

Caption: Inhibition of the Trk signaling pathway by a kinase inhibitor.

Conclusion

This compound stands out as a strategically important building block in medicinal chemistry. Its bifunctional nature—a fluorine atom to enhance drug-like properties and an iodine atom for versatile cross-coupling—provides an efficient and modular approach to synthesizing complex molecular architectures. The ability to readily engage in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions allows for the rapid generation of diverse chemical libraries targeting critical biological pathways. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the utility of well-designed building blocks like this compound will remain paramount in accelerating the drug discovery process.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. 66256-28-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. lookchem.com [lookchem.com]

- 6. 5-Fluoro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. ijnc.ir [ijnc.ir]

- 13. d-nb.info [d-nb.info]

- 14. benchchem.com [benchchem.com]

- 15. diva-portal.org [diva-portal.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. uh-ir.tdl.org [uh-ir.tdl.org]

- 20. mdpi.com [mdpi.com]

- 21. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of the Reactions of 5-Fluoro-2-iodotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-iodotoluene is a versatile synthetic intermediate of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methyl group on an aromatic ring, provides multiple reactive sites for a variety of chemical transformations. The presence of a fluorine atom can enhance the metabolic stability and binding affinity of drug candidates, while the iodo group serves as an excellent leaving group for cross-coupling reactions and a site for metal-halogen exchange. This technical guide provides an in-depth review of the key reactions of this compound, including detailed experimental protocols, quantitative data, and visual representations of reaction pathways.

Synthesis of this compound

The efficient synthesis of this compound is crucial for its application as a building block. A common and effective method involves the diazotization of 2-fluoro-4-methyl-5-nitroaniline, followed by a Sandmeyer-type reaction.

Synthetic Protocol: From 2-Fluoro-4-methyl-5-nitroaniline

A solution of sodium nitrite in water is added dropwise to a stirred suspension of 2-fluoro-4-methyl-5-nitroaniline in concentrated hydrochloric acid at 0°C. After stirring for 30 minutes, the resulting diazonium salt solution is added to a stirred suspension of copper(I) iodide in concentrated hydrochloric acid at 0°C. The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours before being poured onto ice water to precipitate the product. The crude this compound is then collected by filtration and purified. This method has been reported to provide the product in good yield.

Key Reactions of this compound

The reactivity of this compound is dominated by the chemistry of the carbon-iodine bond, which readily participates in a variety of transition metal-catalyzed cross-coupling reactions and metal-halogen exchange.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This reaction is widely used to form biaryl structures.

A representative protocol for the Suzuki-Miyaura coupling of an aryl halide involves mixing the halide (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or K₃PO₄ (2.0-3.0 eq.) in a suitable solvent system (e.g., 1,4-dioxane/water). The mixture is thoroughly degassed and heated until the reaction is complete.[1]

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid [2]

| Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| p-Iodotoluene | Pd/SiO₂ | K₂CO₃ | DMF | 150 | - | - |

Note: Specific yield data for this compound was not available in the searched literature. The data presented is for a related substrate to illustrate typical conditions.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[3] This reaction is instrumental in the synthesis of substituted alkynes.

A general procedure involves adding the 2-iodo-5-alkylfuran (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol) to a dry Schlenk flask under an inert atmosphere. Anhydrous tetrahydrofuran (5 mL) and triethylamine (2.0 mmol) are added, and the mixture is stirred. The terminal alkyne (1.2 mmol) is then added dropwise, and the reaction is heated to 50-70 °C.[4]

Table 2: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes [5][6]

| Aryl Iodide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Iodotoluene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | Triethylamine | 100 | 10 | 95 |

| Iodobenzene | Phenylacetylene | Magnetic Janus Catalyst | Triethylamine | H₂O | RT | - | - |

Note: Specific yield data for this compound was not available in the searched literature. The data presented is for related substrates to illustrate typical conditions.

The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene.[7]

A typical procedure for the Heck reaction of iodobenzene with methyl acrylate involves using a supported palladium catalyst in N-methylpyrrolidone in the presence of triethylamine and/or sodium carbonate. The reaction can be performed in air without the need for phosphine ligands.[8]

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[3] This reaction is a powerful method for the synthesis of arylamines.

A nickel-catalyzed Buchwald-Hartwig-type amination of 4-iodotoluene with 4-fluoroaniline has been reported to proceed in the presence of Ni(acac)₂, a phenylboronic ester activator, and a base, affording 4-fluoro-N-(p-tolyl)aniline in 81% yield.[9]

Table 3: Buchwald-Hartwig Amination of 4-Iodotoluene [9]

| Amine | Catalyst System | Activator | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Fluoroaniline | Ni(acac)₂ | Phenylboronic Ester | - | - | - | - | 81 |

Metal-Halogen Exchange and Directed ortho-Lithiation

The iodine atom of this compound can be readily exchanged with a metal, typically lithium, to form an organometallic intermediate. This intermediate can then react with various electrophiles.

The reaction of an alkyllithium compound with an arene containing a directing metalation group (DMG) leads to ortho-metalation.[5] The fluorine atom in this compound can act as a weak directing group, potentially facilitating lithiation at the C6 position. However, the dominant reaction is typically the faster metal-halogen exchange at the iodo-substituted carbon.

A general procedure for metal-halogen exchange involves treating the aryl halide with an alkyllithium reagent, such as n-butyllithium, at low temperatures (e.g., -78 °C) in an anhydrous etheral solvent like THF. The resulting aryllithium species can then be quenched with an electrophile.

Nucleophilic Aromatic Substitution (SNAr)

While aryl halides are generally unreactive towards nucleophilic attack, the presence of electron-withdrawing groups can activate the ring for nucleophilic aromatic substitution (SNAr). In this compound, the fluorine atom is a potential leaving group in SNAr reactions, especially if the ring is further activated by other electron-withdrawing substituents. The general mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized Meisenheimer complex, followed by the elimination of the leaving group.[10]

Reaction Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key reaction pathways of this compound.

Caption: Key reaction pathways of this compound.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its reactivity is primarily centered around the carbon-iodine bond, which readily undergoes a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations. Furthermore, the iodo group facilitates metal-halogen exchange to generate organometallic intermediates that can be trapped with various electrophiles. While the fluorine atom is generally less reactive as a leaving group, it can participate in nucleophilic aromatic substitution reactions under certain conditions. The strategic application of these reactions allows for the efficient synthesis of complex molecules with potential applications in drug discovery and materials science. Further research to explore and expand the reaction scope of this important intermediate is highly encouraged.

References

- 1. benchchem.com [benchchem.com]

- 2. Ullmann Reaction [organic-chemistry.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. scribd.com [scribd.com]

- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 8. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-Fluoro-2-iodotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful and versatile reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and other pharmacokinetic properties, making fluorinated building blocks like 5-Fluoro-2-iodotoluene highly valuable in drug discovery.

These application notes provide a detailed protocol for the Suzuki coupling of this compound with arylboronic acids. The protocols are based on established methods for Suzuki couplings of electronically diverse and sterically hindered substrates. Careful selection of the palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three primary steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic moiety to the palladium(II) complex, forming a new diorganopalladium(II) intermediate.

-

Reductive Elimination: The coupled product, a fluoro-biaryl compound, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

This section outlines two detailed protocols for the Suzuki coupling of this compound with a generic arylboronic acid. Protocol A employs a widely used palladium catalyst, while Protocol B utilizes a more advanced Buchwald precatalyst system, often effective for challenging substrates.

Protocol A: Suzuki Coupling using Pd(dppf)Cl₂

This protocol is a robust and commonly used method for a variety of Suzuki coupling reactions.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane [Pd(dppf)Cl₂·CH₂Cl₂] (1-5 mol%)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

-

Anhydrous, degassed 1,4-dioxane

-

Degassed water

-

Reaction vessel (e.g., Schlenk tube or round-bottom flask)

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., in a glovebox or under a stream of argon), add this compound, the arylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and the base.

-

Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.

-

Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of 1,4-dioxane and water) via syringe. The final concentration of this compound is typically between 0.1 and 0.5 M.

-

Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically within 2-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Protocol B: Suzuki Coupling using a Buchwald Precatalyst

This protocol employs a modern, highly active catalyst system known for its efficiency in challenging cross-coupling reactions.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

SPhos Pd G3 Precatalyst (1-3 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

-

Anhydrous, degassed 1,4-dioxane

-

Degassed water

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a glovebox or under a stream of inert gas, add this compound, the arylboronic acid, the SPhos Pd G3 precatalyst, and potassium phosphate to a reaction vessel.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

-

Seal the vessel and heat to the desired temperature (60-110 °C).

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool to room temperature.

-

Follow the work-up and purification steps as described in Protocol A (steps 7-11).

Data Presentation

The following tables summarize typical reaction parameters for the Suzuki coupling protocols with this compound. Yields are highly substrate-dependent and the conditions provided serve as a starting point for optimization.

Table 1: Reaction Parameters for Suzuki Coupling of this compound

| Parameter | Protocol A (Pd(dppf)Cl₂) | Protocol B (Buchwald Precatalyst) | Notes |

| Aryl Halide | This compound | This compound | --- |

| Boronic Acid | 1.2 - 1.5 equiv | 1.5 equiv | A slight excess is typically used. |

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | SPhos Pd G3 | Buchwald precatalysts are often more active. |

| Catalyst Loading | 1 - 5 mol% | 1 - 3 mol% | Lower loadings may be possible with optimization. |

| Base | K₂CO₃ or Cs₂CO₃ | K₃PO₄ | K₃PO₄ is often effective for challenging couplings. |

| Base Amount | 2.0 - 3.0 equiv | 2.0 - 3.0 equiv | --- |

| Solvent System | 1,4-Dioxane / H₂O | 1,4-Dioxane / H₂O | Other solvents like Toluene/H₂O or DME/H₂O can be used. |

| Solvent Ratio | 4:1 to 10:1 | 4:1 to 10:1 | The ratio can be adjusted to improve solubility. |

| Temperature | 80 - 100 °C | 60 - 110 °C | Temperature may need to be optimized. |

| Reaction Time | 2 - 24 h | 2 - 18 h | Monitor reaction progress to determine completion. |

Table 2: Representative Examples of Suzuki Coupling with Aryl Halides

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 12 | >90 (estimated) |

| 2 | This compound | 4-Methoxyphenylboronic acid | SPhos Pd G3 (2) | K₃PO₄ (3.0) | Dioxane/H₂O (10:1) | 80 | 8 | >95 (estimated) |

| 3 | 2-Iodoaniline | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Toluene/H₂O (2:1) | 100 | 16 | 85 |

| 4 | 1-Bromo-4-fluorobenzene | Phenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 2 | 98 |

Note: Yields for entries 1 and 2 are estimated based on typical outcomes for similar substrates, as specific literature data for this compound was not found.

Mandatory Visualization

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for Suzuki cross-coupling.

Application Notes and Protocols for the Lithiation and Grignard Formation of 5-Fluoro-2-iodotoluene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the preparation of organolithium and organomagnesium (Grignard) reagents from 5-fluoro-2-iodotoluene. These reagents are valuable intermediates in organic synthesis, particularly for the introduction of the 4-fluoro-2-methylphenyl moiety into complex molecules, a common structural motif in pharmaceuticals and advanced materials.

Introduction

This compound is a versatile building block for the synthesis of functionalized aromatic compounds. Its iodine atom allows for facile conversion into highly reactive organometallic species through either metal-halogen exchange with an organolithium reagent or by direct reaction with magnesium metal to form a Grignard reagent. The presence of the fluorine atom and the methyl group can influence the reactivity and stability of these intermediates and are key features in the design of new chemical entities. These organometallic reagents serve as potent nucleophiles for the formation of new carbon-carbon and carbon-heteroatom bonds.

Data Presentation

The following tables summarize the key parameters for the successful lithiation and Grignard formation of this compound. The provided data is based on established protocols for analogous compounds and general principles of organometallic chemistry.

Table 1: Lithiation of this compound via Metal-Halogen Exchange

| Parameter | Value/Range | Notes |

| Reactants | ||

| This compound | 1.0 equiv | Ensure the starting material is pure and anhydrous. |

| n-Butyllithium (n-BuLi) | 1.0 - 1.1 equiv | Commercially available as a solution in hexanes. The concentration should be accurately determined by titration prior to use. |

| Anhydrous Solvent | Tetrahydrofuran (THF) or Diethyl ether (Et₂O) | Sufficient to make a ~0.2-0.5 M solution. Must be freshly distilled and thoroughly dried. |

| Reaction Conditions | ||

| Temperature | -78 °C | A dry ice/acetone bath is recommended to maintain this temperature. |

| Reaction Time | 30 - 60 minutes | The reaction is typically rapid at this temperature. |

| Atmosphere | Anhydrous inert gas (Nitrogen or Argon) | Essential to prevent quenching of the organolithium reagent by atmospheric moisture and oxygen. |

| Expected Yield | 80 - 95% | Yield is highly dependent on the purity of reagents, anhydrous conditions, and the nature of the subsequent electrophilic quench. |

| Characterization | ||

| Titration | Double titration with a suitable indicator | To determine the molar concentration of the active organolithium reagent. |

Table 2: Grignard Reagent Formation from this compound

| Parameter | Value/Range | Notes |

| Reactants | ||

| This compound | 1.0 equiv | Starting material should be pure and dry. |

| Magnesium turnings | 1.2 - 1.5 equiv | Excess magnesium ensures complete reaction. |

| Iodine | 1-2 small crystals | Used to activate the magnesium surface. |

| Anhydrous Solvent | Tetrahydrofuran (THF) | Generally preferred over diethyl ether for aryl Grignard reagents due to its higher boiling point and better solvating properties. |

| Reaction Conditions | ||

| Temperature | Room temperature to gentle reflux (~66 °C in THF) | The reaction is exothermic and may require initial gentle heating to start, followed by cooling to maintain a controlled reflux. |

| Reaction Time | 1 - 3 hours | Monitored by the consumption of magnesium turnings. |

| Atmosphere | Anhydrous inert gas (Nitrogen or Argon) | Prevents reaction with atmospheric moisture and oxygen. |

| Expected Yield | 70 - 90% | Yield can be affected by the purity of reagents and the rate of addition. Wurtz-type homocoupling is a potential side reaction. |

| Characterization | ||

| Titration | Titration with a standard solution of a protic acid | To determine the concentration of the active Grignard reagent. |

Reaction Pathways

The formation of the organolithium and Grignard reagents from this compound proceeds via two distinct pathways, as illustrated below.

Caption: Reaction pathways for the formation of organolithium and Grignard reagents.

Experimental Protocols

Protocol 1: Lithiation of this compound

This protocol describes the preparation of 4-fluoro-2-methylphenyllithium via a metal-halogen exchange reaction.

Materials and Reagents:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

-

Dry ice/acetone bath

-

Standard, thoroughly dried glassware (e.g., three-necked round-bottom flask, dropping funnel, Schlenk line)

-

Inert gas supply (Nitrogen or Argon)

Workflow Diagram:

Caption: Workflow for the lithiation of this compound.

Step-by-Step Procedure:

-

Apparatus Setup: Assemble a three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, a rubber septum, and an inlet for inert gas. The glassware must be rigorously dried in an oven or by flame-drying under vacuum and then cooled under a stream of nitrogen or argon.

-

Reagent Preparation: In the reaction flask, dissolve this compound (1.0 equiv) in anhydrous THF or diethyl ether (to make a ~0.2-0.5 M solution).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: While maintaining the temperature at -78 °C, add n-butyllithium (1.0-1.1 equiv) dropwise via a syringe over 10-15 minutes. A color change may be observed, indicating the formation of the aryllithium species.

-

Reaction Completion: Stir the reaction mixture at -78 °C for an additional 30-60 minutes to ensure complete metal-halogen exchange.

-

Use of the Reagent: The resulting solution of 4-fluoro-2-methylphenyllithium is ready for reaction with a suitable electrophile. It is recommended to use the reagent immediately.

Protocol 2: Grignard Formation of this compound

This protocol details the synthesis of (4-fluoro-2-methylphenyl)magnesium iodide.

Materials and Reagents:

-

This compound

-

Magnesium turnings

-

Iodine crystal

-

Anhydrous tetrahydrofuran (THF)

-

Standard, thoroughly dried glassware (e.g., three-necked round-bottom flask, reflux condenser, dropping funnel)

-

Inert gas supply (Nitrogen or Argon)

Workflow Diagram:

Caption: Workflow for the Grignard formation of this compound.

Step-by-Step Procedure:

-

Apparatus Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel, place magnesium turnings (1.2-1.5 equiv). The apparatus should be thoroughly dried and maintained under an inert atmosphere.

-

Magnesium Activation: Add a single crystal of iodine to the flask. Gently warm the flask with a heat gun until the purple vapor of iodine is observed, then allow it to cool.

-

Initiation: Add a small portion of a solution of this compound (1.0 equiv) in anhydrous THF via the dropping funnel. The reaction is initiated when the iodine color disappears and gentle bubbling from the magnesium surface is observed. Gentle warming may be necessary to start the reaction.

-

Addition: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in a water bath.

-

Reaction Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed (typically 1-3 hours).

-

Use of the Reagent: The resulting greyish-brown solution of (4-fluoro-2-methylphenyl)magnesium iodide is ready for use. It is advisable to use the Grignard reagent immediately after preparation.

Safety Precautions

-

Pyrophoric Reagents: n-Butyllithium is pyrophoric and will ignite on contact with air. It should be handled with extreme care under an inert atmosphere using proper syringe or cannula techniques.

-

Anhydrous Conditions: Both organolithium and Grignard reagents are highly sensitive to moisture and will be quenched by water. All glassware must be scrupulously dried, and anhydrous solvents must be used.

-